molecular formula C16H9N5O B2762950 DUBs-IN-3 CAS No. 924296-17-3

DUBs-IN-3

Cat. No. B2762950
M. Wt: 287.282
InChI Key: XLOXSIKLUAMDGU-RCCKNPSSSA-N
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Description

DUBs-IN-3 is a small molecule inhibitor that targets deubiquitinases (DUBs), which are enzymes that regulate the ubiquitin-proteasome system. The ubiquitin-proteasome system is responsible for degrading proteins that are no longer needed by the cell, and DUBs play a crucial role in this process by removing ubiquitin from targeted proteins. By inhibiting DUBs, DUBs-IN-3 has the potential to modulate protein degradation and impact a wide range of cellular processes. In

Scientific Research Applications

Proteomic Analysis and Biological Pathways

DUBs (Deubiquitinating enzymes) are integral in protein ubiquitination, influencing substrate activity and abundance. A global proteomic analysis of DUBs reveals their association with diverse biological processes such as protein turnover, transcription, RNA processing, DNA damage, and endoplasmic reticulum-associated degradation (Sowa, Bennett, Gygi, & Harper, 2009).

Drug Discovery and Therapeutic Applications

DUBs are identified as promising targets for drug discovery in various therapeutic areas. Advances in the development of DUB inhibitors demonstrate their potential in pharmacological targeting, providing a framework for drug development against a range of DUBs (Schauer, Magin, Liu, Doherty, & Buhrlage, 2020).

Structure and Function Variability

DUBs exhibit a wide range of mechanistic features and regulatory processes. This diversity is key to their involvement in many cellular functions, potentially serving as new therapeutic targets (Komander, Clague, & Urbé, 2009).

Cancer Therapeutics

In cancer research, DUBs play significant roles, making them potential drug targets. The dysregulation of DUB pathways has implications in cancer, and current studies focus on the pharmacological disruption of DUB activity to target cancer-specific protein aberrations (Pfoh, Lacdao, & Saridakis, 2015).

Ubiquitin Ligase and DUB Inhibitors

The development of chemical antagonists and inhibitors for ubiquitin ligases and DUBs has significantly advanced our understanding of ubiquitin modification of substrates and the associated cellular biology. These studies highlight the potential for pharmacological targeting of these enzymes (Lill & Wertz, 2014).

Ubiquitin-Modifying Enzymes in Cellular Processes

The regulation and cellular roles of DUBs are crucial in understanding various cellular processes. These enzymes, owing to their diverse activities, have significant implications in cellular physiology and disease conditions (Reyes-Turcu, Ventii, & Wilkinson, 2009).

properties

IUPAC Name

(9E)-9-prop-2-enoxyiminoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N5O/c1-2-7-22-21-15-11-6-4-3-5-10(11)14-16(15)20-13(9-18)12(8-17)19-14/h2-6H,1,7H2/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOXSIKLUAMDGU-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO/N=C/1\C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DUBs-IN-3

Citations

For This Compound
4
Citations
A McHugh, K Fernandes, N Chinner… - Journal of Investigative …, 2020 - Elsevier
… cells treated with the USP8 inhibitor DUBs-IN-3 for 24 hours. (e) Cell viability and the percentage of dead cells 72 hours after initiation of DUBs-IN-3 treatment: mean ± range of two …
Number of citations: 12 www.sciencedirect.com
SL Ming, S Zhang, Q Wang, L Zeng, LY Zhou… - Autophagy, 2022 - Taylor & Francis
Alphaherpesvirus infection results in severe health consequences in a wide range of hosts. USPs are the largest subfamily of deubiquitinating enzymes that play critical roles in …
Number of citations: 13 www.tandfonline.com
Y Tian, K Liu, R Liu, Z Qiu, Y Xu, W Wei… - Journal of Medicinal …, 2022 - ACS Publications
… (29) As shown in Figure 1D, the oxime analogues, compound 2 (DUBs-IN-1), compound 3 (DUBs-IN-2, HBX90659), and compound 4 (DUBs-IN-3), retained the sub-micromole USP8 …
Number of citations: 4 pubs.acs.org
S Droll, X Bao - Cellular physiology and biochemistry: international …, 2021 - ncbi.nlm.nih.gov
… DUBs-IN-3 inhibits USP8, a component of the ubiquitin pathway that shields EGFR and … DUBs-IN-3 treatment reduces EGFR protein and preferentially kills cSCC cells. As DUBs-IN-3 …
Number of citations: 3 www.ncbi.nlm.nih.gov

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